6-(3,5-dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
6-(3,5-Dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine typically involves the alkylation of pyrazoles with suitable reagents. One common method involves the use of 1-cyanoacetyl-3,5-dimethylpyrazole as a building block, which is then subjected to various reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(3,5-Dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines: These compounds share a similar pyrazole ring but differ in their additional functional groups and overall structure.
3,6-Bis-(3,5-dimethylpyrazol-1-yl)-s-tetrazine: This compound also contains the pyrazole ring but is part of a different heterocyclic system.
Uniqueness
6-(3,5-Dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N,N,2-trimethylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-8-6-9(2)17(15-8)12-7-11(16(4)5)13-10(3)14-12/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAAUJWWUUEBSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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